molecular formula C14H18Cl2N2 B2988278 4-(Piperidin-4-yl)quinoline dihydrochloride CAS No. 1864063-43-3

4-(Piperidin-4-yl)quinoline dihydrochloride

Cat. No. B2988278
CAS RN: 1864063-43-3
M. Wt: 285.21
InChI Key: JTBVTKFNBQSDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Piperidin-4-yl)quinoline dihydrochloride” is a chemical compound with the CAS Number: 1864063-43-3 . It has a molecular weight of 285.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “4-(Piperidin-4-yl)quinoline dihydrochloride” is provided , which can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“4-(Piperidin-4-yl)quinoline dihydrochloride” is a solid at room temperature . It has a molecular weight of 285.22 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Pharmaceutical Applications

Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Anticancer Applications

Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells . Structure activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Antiviral Applications

Piperidine derivatives are being utilized in different ways as antiviral agents . The structure–activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .

Antimalarial Applications

Piperidine derivatives are also being utilized as antimalarial agents . The specific mechanisms and effectiveness of these compounds in treating malaria are subjects of ongoing research .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown promising results as antimicrobial and antifungal agents . Their effectiveness varies depending on the specific derivative and the type of microorganism .

Antihypertension Applications

Piperidine derivatives are being utilized in different ways as antihypertension agents . Further research is needed to fully understand their mechanisms of action and potential side effects .

Anti-Alzheimer, Antipsychotic and/or Anticoagulant Applications

Piperidine derivatives are being utilized in different ways as anti-Alzheimer, antipsychotic and/or anticoagulant agents . These applications are still in the early stages of research, and more studies are needed to confirm their effectiveness .

Future Directions

As for the future directions, more research is needed to understand the potential applications of “4-(Piperidin-4-yl)quinoline dihydrochloride” and other piperidine derivatives. Given their wide range of biological activities, these compounds could have significant therapeutic potential .

properties

IUPAC Name

4-piperidin-4-ylquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11;;/h1-4,7,10-11,15H,5-6,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBVTKFNBQSDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NC3=CC=CC=C23.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)quinoline dihydrochloride

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